
DUR-928 (trimethylamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DUR-928 (trimethylamine): It is an endogenous sulfated oxysterol that regulates lipid metabolism, inflammatory response, and cell survival . This compound has shown significant potential in various scientific research applications, particularly in the fields of medicine and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of DUR-928 (trimethylamine) involves multiple steps, including the sulfation of cholesterol derivatives. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that involve the modification of cholesterol molecules to introduce the trimethylamine group .
Industrial Production Methods: Industrial production of DUR-928 (trimethylamine) typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques to isolate the desired compound from reaction mixtures. The production methods are designed to meet stringent quality control standards to ensure the consistency and efficacy of the compound for research and therapeutic applications .
Analyse Chemischer Reaktionen
Types of Reactions: DUR-928 (trimethylamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxysterol derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce different functional groups to the molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxysterol derivatives and modified cholesterol molecules with different functional groups. These products have distinct biological activities and can be used in further research and therapeutic applications .
Wissenschaftliche Forschungsanwendungen
DUR-928 (trimethylamine) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipid metabolism and cholesterol biosynthesis.
Biology: Investigated for its role in regulating cell survival, inflammation, and lipid accumulation.
Medicine: Explored as a potential therapeutic agent for treating liver diseases, including non-alcoholic steatohepatitis and alcohol-associated hepatitis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting lipid metabolism and inflammatory pathways
Wirkmechanismus
DUR-928 (trimethylamine) exerts its effects by inhibiting DNA methyltransferases, which regulate the expression of genes involved in cell survival, inflammation, and lipid biosynthesis. By inhibiting DNA methylation, DUR-928 modulates crucial cellular activities, leading to improved cell survival, reduced lipid accumulation, and decreased inflammation. This mechanism of action supports the development of DUR-928 for treating multiple acute organ injuries and chronic diseases .
Vergleich Mit ähnlichen Verbindungen
Larsucosterol sodium: Another form of larsucosterol with similar biological activities.
Cholesterol derivatives: Various cholesterol derivatives that also regulate lipid metabolism and inflammatory responses.
Uniqueness: DUR-928 (trimethylamine) is unique due to its potent inhibition of DNA methyltransferases and its ability to regulate gene expression without modifying the DNA sequence. This makes it a valuable compound for studying epigenetic regulation and developing new therapeutic agents for diseases associated with lipid metabolism and inflammation .
Eigenschaften
Molekularformel |
C31H59NO5S |
|---|---|
Molekulargewicht |
557.9 g/mol |
IUPAC-Name |
N,N-dimethylmethanamine;[17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane |
InChI |
InChI=1S/C27H46O5S.C3H9N.CH4/c1-18(7-6-14-25(2,3)28)22-10-11-23-21-9-8-19-17-20(32-33(29,30)31)12-15-26(19,4)24(21)13-16-27(22,23)5;1-4(2)3;/h8,18,20-24,28H,6-7,9-17H2,1-5H3,(H,29,30,31);1-3H3;1H4 |
InChI-Schlüssel |
XFBOORGEUUVCQL-UHFFFAOYSA-N |
Kanonische SMILES |
C.CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C.CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(Z)-non-2-enyl] 8-[2-(dimethylamino)ethylsulfanylcarbonyl-[8-[(Z)-non-2-enoxy]-8-oxooctyl]amino]octanoate](/img/structure/B10854682.png)
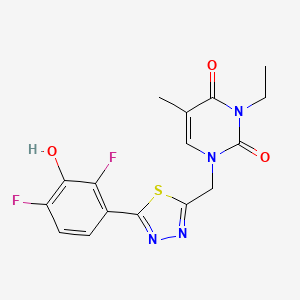
![2-N-(2-methylpropyl)-4-N-[[5-(4-phenylmethoxyphenyl)thiophen-2-yl]methyl]pyrimidine-2,4-diamine](/img/structure/B10854698.png)
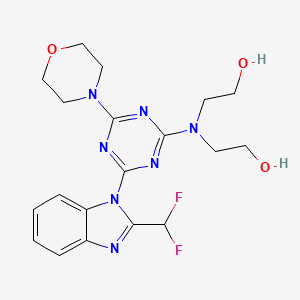
![4-(2,6-dichlorophenyl)sulfanyl-N-[3-(dimethylcarbamoyl)phenyl]-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B10854704.png)
![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one](/img/structure/B10854710.png)
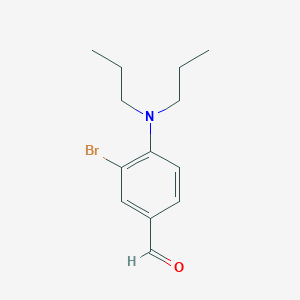
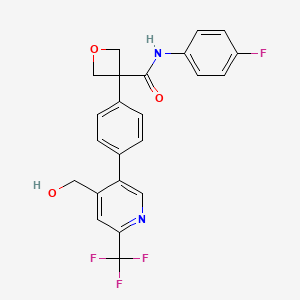
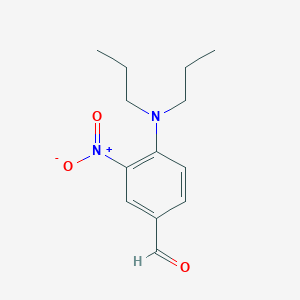
![4-[[1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine;hydrochloride](/img/structure/B10854729.png)

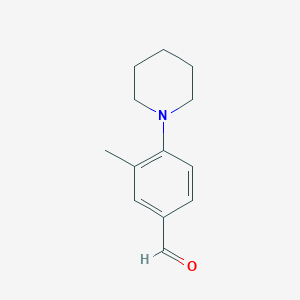
![(1S,3R)-3-acetamido-N-[4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl]cyclohexane-1-carboxamide](/img/structure/B10854754.png)
